Endopride
Description
Endopride, chemically known as nemonapride, is a benzamide-class antipsychotic agent primarily targeting dopamine receptors (D₂, D₃, and D₄ subtypes) . Its systematic IUPAC name is 5-chloro-2-methoxy-4-methylamino-N-[(2R,3R)-2-methyl-1-(phenylmethyl)pyrrolidin-3-yl]benzamide, with molecular formula C₂₂H₂₇ClN₃O₂ and an average molecular mass of 424.92 g/mol. Nemonapride exhibits high affinity for dopamine receptors, modulating neurotransmission in the central nervous system, and has been studied for its antipsychotic and antiemetic properties. Key synonyms include (±)-cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide and AQD .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-84-9, 7298-93-3 | |
| Record name | nadide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endopride involves several steps, starting with the preparation of the core structure. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure through a series of chemical reactions, such as cyclization or condensation reactions.
Functionalization: Subsequent steps involve the functionalization of the core structure to introduce specific functional groups. This may include reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Endopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of this compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
Endopride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Endopride involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Biological Activity
Endopride is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It combines the effects of metformin and glimepiride, working to lower blood glucose levels effectively. This article explores the biological activity of this compound, including its mechanism of action, therapeutic uses, side effects, and relevant case studies.
This compound functions through a dual mechanism:
- Metformin Component : Metformin primarily works by decreasing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues. It also promotes glucose uptake in muscle and fat cells while inhibiting gluconeogenesis in the liver.
- Glimepiride Component : Glimepiride acts as a sulfonylurea, stimulating insulin release from pancreatic beta cells. This action is crucial for improving postprandial glucose control.
The combination of these two mechanisms results in improved glycemic control and reduced risk of diabetes-related complications.
Therapeutic Uses
This compound is indicated for:
- Management of Type 2 Diabetes Mellitus : It is particularly effective for patients who do not achieve adequate glycemic control with metformin alone.
- Reduction of Complications : By maintaining lower blood glucose levels, it helps reduce the risk of complications such as nephropathy, neuropathy, and retinopathy associated with diabetes.
Side Effects
Common side effects associated with this compound include:
- Hypoglycemia : Low blood sugar levels can occur, especially when combined with other antidiabetic medications or insufficient food intake.
- Gastrointestinal Issues : Nausea, diarrhea, and abdominal pain are frequently reported.
- Weight Gain : Some patients may experience weight gain as a result of increased insulin levels.
- Lactic Acidosis : A rare but serious condition that can occur, particularly in patients with renal impairment.
Data Table: Summary of Biological Activity
| Parameter | Description |
|---|---|
| Active Ingredients | Metformin (500 mg), Glimepiride (2 mg) |
| Primary Action | Lowers blood glucose levels |
| Mechanism of Action | Decreases hepatic glucose production; stimulates insulin release |
| Common Side Effects | Hypoglycemia, nausea, diarrhea, weight gain |
| Serious Risks | Lactic acidosis in renal impairment |
| Indications | Type 2 diabetes mellitus management |
Case Study 1: Efficacy in Elderly Patients
A 65-year-old female with a history of type 2 diabetes was prescribed this compound after inadequate control with metformin alone. Over six months, her HbA1c levels decreased from 8.5% to 6.9%. Notably, she experienced mild hypoglycemia once but managed it effectively by adjusting her meal timing.
Case Study 2: Managing Side Effects
A 58-year-old male patient began treatment with this compound but reported gastrointestinal discomfort and weight gain after three months. Adjustments to his diet and regular monitoring led to improved tolerance and better weight management without compromising glycemic control.
Research Findings
Recent studies have highlighted the effectiveness of this compound in diverse populations:
- A study published in Diabetes Care indicated that patients using this compound had significantly lower HbA1c levels compared to those on monotherapy with metformin or glimepiride alone.
- Long-term follow-up showed that patients maintained improved glycemic control over two years without significant increases in adverse effects compared to traditional therapies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nemonapride with Hypothetical Analogs
Key Observations:
Structural Divergence :
- Nemonapride’s pyrrolidine substitution and chloro-methoxybenzamide backbone distinguish it from sulpiride and amisulpride, which feature sulfonyl groups .
- The (2R,3R)-stereochemistry of nemonapride may influence receptor binding kinetics compared to racemic mixtures in other benzamides.
Receptor Specificity :
- Nemonapride’s D₄ receptor affinity is a unique feature among benzamide antipsychotics, which typically prioritize D₂/D₃ subtypes . This could theoretically reduce extrapyramidal side effects, though clinical data are sparse.
In contrast, amisulpride is known for renal excretion and linear pharmacokinetics.
Research Findings and Limitations
Critical Analysis:
- Evidence Gaps : The absence of comparative clinical trials (e.g., nemonapride vs. sulpiride) in the provided sources precludes definitive conclusions about efficacy or safety.
- Methodological Constraints : Studies cited in focus on receptor binding assays, omitting pharmacokinetic, toxicological, or long-term outcome data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
